molecular formula C25H18N6O3 B11477916 1,3-bis[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one

1,3-bis[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11477916
M. Wt: 450.4 g/mol
InChI Key: NHIZOGDXJZPVLX-UHFFFAOYSA-N
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Description

1,3-bis[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzophenone hydrazide with a suitable aldehyde under acidic conditions to form the oxadiazole ring . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as sulfuric acid or phosphoric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,3-bis[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole
  • 3,3’-bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole)
  • 3-(4-nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine

Uniqueness

1,3-bis[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one is unique due to its dual oxadiazole rings, which enhance its stability and reactivity. This structural feature allows it to exhibit a wide range of biological activities and makes it a versatile compound in various scientific research fields .

Properties

Molecular Formula

C25H18N6O3

Molecular Weight

450.4 g/mol

IUPAC Name

1,3-bis[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzimidazol-2-one

InChI

InChI=1S/C25H18N6O3/c32-25-30(15-21-26-28-23(33-21)17-9-3-1-4-10-17)19-13-7-8-14-20(19)31(25)16-22-27-29-24(34-22)18-11-5-2-6-12-18/h1-14H,15-16H2

InChI Key

NHIZOGDXJZPVLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CN3C4=CC=CC=C4N(C3=O)CC5=NN=C(O5)C6=CC=CC=C6

Origin of Product

United States

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